Scammonin viii
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Overview
Description
Scammonin viii is a resin glycoside from Convolvulus scammonia . It’s one of the minor ether-soluble resin glycosides reported from the roots of Convolvulus scammonia .
Synthesis Analysis
This compound is a linear tetrasaccharide of jalapinolic acid with two glucoses, one rhamnose, and one quinovose . It was isolated from Convolvulus scammonia .Molecular Structure Analysis
The exact mass of this compound is 1,036.55 and its molecular weight is 1,037.200 . The elemental analysis shows that it contains Carbon (57.90%), Hydrogen (8.16%), and Oxygen (33.94%) .Chemical Reactions Analysis
Scammonin is inert by itself, until it combines with bile in the small intestine and forms a strong purgative complex . This complex stimulates liver and intestinal glands secretion .Scientific Research Applications
Chemical Composition and Isolation
Scammonin VIII, along with Scammonin VII, is a minor ether-soluble resin glycoside isolated from Radix Scammoniae, the roots of Convolvulus scammonia. These compounds are notable for their macrocyclic ester structures and include glycosidic acids like scammonic acid B. Their isolation contributes to the understanding of the complex chemistry of resin glycosides found in Convolvulus scammonia (Noda, Kogetsu, Kawasaki, & Miyahara, 1992).
Relation to Other Resin Glycosides
Investigation into similar compounds has led to the discovery of orizabins V-VIII, tetrasaccharide glycolipids from the Mexican scammony root (Ipomoea orizabensis). These compounds, including known scammonins, exhibited weak cytotoxicity toward human oral epidermoid carcinoma, indicating potential therapeutic applications (Hernández-Carlos, Bye, & Pereda-Miranda, 1999).
Biological Activity
In a related study on resin glycosides from Ipomoea tyrianthina, compounds like tyrianthin 6, scammonin 1, and scammonin 2 showed potential biological activities, including antidepressant activity and protective effects against seizures. Scammonin 2 also demonstrated relaxant effects on spontaneous contractions in the rat ileum. These findings suggest a broader scope of biological activities for scammonin-related compounds (Mirón-López et al., 2007).
Antimicrobial Potential
A study on oligosaccharides from medicinal Mexican morning glory species, including scammonins, revealed their antibacterial properties and potential as inhibitors of multidrug resistance in Staphylococcus aureus. This highlights the antimicrobial potential of these complex macrocyclic lactones (Pereda-Miranda, Kaatz, & Gibbons, 2006).
Mechanism of Action
Safety and Hazards
Upon consumption, the resin is inert until it has passed from the stomach into the duodenum, where it meets the bile. A chemical reaction occurs between it and taurocholate and glycocholate in the bile, whereby it is converted into a powerful purgative which in high doses becomes a violent gastrointestinal irritant .
Properties
IUPAC Name |
[30-[3,4-dihydroxy-6-(hydroxymethyl)-5-[(E)-2-methylbut-2-enoyl]oxyoxan-2-yl]oxy-4,5,11,12-tetrahydroxy-6-(hydroxymethyl)-13,31-dimethyl-27-oxo-17-pentyl-2,7,9,14,16,28,32-heptaoxatetracyclo[27.3.1.03,8.010,15]tritriacontan-33-yl] 2-methylbutanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C50H84O22/c1-8-11-17-20-29-21-18-15-13-12-14-16-19-22-32(53)67-43-39(70-47-38(59)37(58)40(31(24-52)66-47)68-45(60)25(4)9-2)28(7)63-50(44(43)69-46(61)26(5)10-3)72-42-36(57)34(55)30(23-51)65-49(42)71-41-35(56)33(54)27(6)62-48(41)64-29/h9,26-31,33-44,47-52,54-59H,8,10-24H2,1-7H3/b25-9+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATAAFPJNNNHRBG-YCPBAFNGSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)C(=CC)C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1CCCCCCCCCC(=O)OC2C(C(OC(C2OC(=O)C(C)CC)OC3C(C(C(OC3OC4C(C(C(OC4O1)C)O)O)CO)O)O)C)OC5C(C(C(C(O5)CO)OC(=O)/C(=C/C)/C)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C50H84O22 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1037.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145042-06-4 |
Source
|
Record name | Scammonin viii | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0145042064 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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